
JZL195
Übersicht
Beschreibung
JZL195 ist ein potenter Inhibitor sowohl der Fettsäureamidhydrolase als auch der Monoacylglycerollipase, den beiden Hauptenzymen, die für den Abbau der Endocannabinoide Anandamid und 2-Arachidonoylglycerol verantwortlich sind . Diese Verbindung hat aufgrund ihrer dualen Hemmwirkung, die die Aktivität des Endocannabinoid-Systems verstärkt, große Aufmerksamkeit in der wissenschaftlichen Forschung erlangt.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound beinhaltet die Reaktion von 4-Nitrophenylchlorformiat mit 4-(3-Phenoxybenzyl)piperazin in Gegenwart einer Base . Die Reaktion findet typischerweise in einem organischen Lösungsmittel wie Dichlormethan oder Tetrahydrofuran unter einer inerten Atmosphäre statt, um Oxidation zu verhindern. Das Reaktionsgemisch wird bei Raumtemperatur oder leicht erhöhten Temperaturen gerührt, um eine vollständige Umsetzung zu gewährleisten.
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für this compound nicht weit verbreitet dokumentiert sind, würde der allgemeine Ansatz die Hochskalierung der Laborsynthese umfassen. Dies würde die Optimierung der Reaktionsbedingungen wie Temperatur, Lösungsmittel und Reaktionszeit umfassen, um Ausbeute und Reinheit zu maximieren. Außerdem würden Reinigungsverfahren wie Umkristallisation oder Chromatographie eingesetzt, um das Endprodukt zu erhalten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of JZL195 involves the reaction of 4-nitrophenyl chloroformate with 4-(3-phenoxybenzyl)piperazine in the presence of a base . The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen
JZL195 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Nitrogruppe in this compound kann unter bestimmten Bedingungen zu einer Aminogruppe reduziert werden.
Substitution: Die Esterbindung in this compound kann nukleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Reagenzien umfassen Wasserstoffgas mit einem Palladiumkatalysator oder Natriumborhydrid.
Substitution: Reagenzien wie Natriumhydroxid oder andere starke Basen können die nukleophile Substitution erleichtern.
Hauptprodukte
Reduktion: Das Hauptprodukt der Reduktion von this compound ist das entsprechende Amin-Derivat.
Substitution: Die Hauptprodukte hängen vom Nukleophil ab, das in der Substitutionsreaktion verwendet wird.
Wissenschaftliche Forschungsanwendungen
Neuropathic Pain
Research has demonstrated that JZL195 effectively reduces allodynia in murine models of neuropathic pain. In a study involving chronic constriction injury (CCI) models, this compound administration resulted in a dose-dependent reversal of mechanical pain thresholds and increased responses to acetone stimuli. The effective doses ranged from 0.1 to 30 mg/kg, with an ED50 of 2.1 mg/kg for mechanical pain thresholds and 1.5 mg/kg for acetone responses .
Table 1: Efficacy of this compound in Neuropathic Pain Models
Dose (mg/kg) | Mechanical Pain Threshold (PWT) | Acetone Response |
---|---|---|
0.1 | Minimal Effect | Minimal Effect |
1.0 | Moderate Improvement | Moderate Improvement |
2.0 | Significant Improvement | Significant Improvement |
5.0 | Maximal Effect | Maximal Effect |
30.0 | Diminishing Returns | Diminishing Returns |
Migraine and Trigeminal Pain
This compound has also shown promise in counteracting migraine-like pain. In studies evaluating trigeminal hyperalgesia induced by nitroglycerin, this compound significantly reduced pain responses in animal models, suggesting its potential utility in treating migraine disorders .
Anxiolytic Effects
The anxiolytic properties of this compound have been explored through various behavioral assays. In preclinical models, systemic administration of this compound was found to increase exploratory behavior in stressed mice, indicating a reduction in anxiety-like symptoms. Notably, it was observed that this compound's effects on behavior were distinct from those of selective MAGL inhibitors like JZL184 .
Table 2: Behavioral Outcomes Following this compound Administration
Treatment | Total Distance Traveled (cm) | Percent Light Time (%) | Anxiety Index Score |
---|---|---|---|
Vehicle | 150 | 30 | High |
This compound (10 mg/kg) | 250 | 60 | Low |
JZL184 (10 mg/kg) | 200 | 40 | Moderate |
Safety Profile
Investigations into the safety profile of this compound indicate that chronic administration does not adversely affect organ weights or plasma oxidative stress markers . This suggests a favorable safety margin for potential therapeutic use.
Wirkmechanismus
JZL195 exerts its effects by inhibiting the enzymes fatty acid amide hydrolase and monoacylglycerol lipase . These enzymes are responsible for the degradation of the endocannabinoids anandamide and 2-arachidonoylglycerol. By inhibiting these enzymes, this compound increases the levels of these endocannabinoids, enhancing their physiological effects. The molecular targets of this compound include the active sites of fatty acid amide hydrolase and monoacylglycerol lipase, where it binds and prevents the enzymes from catalyzing the hydrolysis of endocannabinoids .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
JZL184: Ein weiterer Inhibitor der Monoacylglycerollipase, aber nicht der Fettsäureamidhydrolase.
URB597: Ein selektiver Inhibitor der Fettsäureamidhydrolase.
JNJ-42165279: Ein dualer Inhibitor ähnlich JZL195, aber mit unterschiedlichen Potenz- und Selektivitätsprofilen.
Einzigartigkeit
This compound ist aufgrund seiner dualen Hemmwirkung sowohl auf die Fettsäureamidhydrolase als auch auf die Monoacylglycerollipase einzigartig, was es zu einem wertvollen Werkzeug im Studium des Endocannabinoid-Systems macht . Seine Fähigkeit, gleichzeitig die Spiegel von Anandamid und 2-Arachidonoylglycerol zu erhöhen, bietet im Vergleich zu Verbindungen, die nur eines dieser Enzyme hemmen, ein breiteres Spektrum physiologischer Wirkungen.
Biologische Aktivität
JZL195 is a dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are key enzymes in the degradation of endocannabinoids, specifically anandamide (AEA) and 2-arachidonoylglycerol (2-AG). This compound has garnered attention for its potential therapeutic applications, particularly in pain management and neuroprotection.
This compound's primary action involves the inhibition of FAAH and MAGL, leading to increased levels of AEA and 2-AG in the central nervous system. The compound has demonstrated high potency, with IC50 values of approximately 2 nM for FAAH and 4 nM for MAGL . By elevating these endocannabinoids, this compound modulates various physiological processes, including pain perception, mood regulation, and neuroprotection.
Pain Modulation
Anti-Allodynic Efficacy: this compound has been shown to provide significant anti-allodynic effects in models of neuropathic pain. In studies involving chronic constriction injury (CCI) models, this compound produced a dose-dependent reduction in mechanical and cold allodynia. The effective doses for mechanical pain thresholds (PWT) were reported with an ED50 of approximately 2.1 mg/kg, while for acetone-induced responses, it was about 1.5 mg/kg .
Comparison with Other Cannabinoids: this compound exhibited greater anti-allodynic efficacy compared to selective FAAH or MAGL inhibitors. Notably, the side effects associated with this compound occurred at doses significantly higher than those required for therapeutic effects, indicating a favorable therapeutic window .
Behavioral Effects
This compound's effects on locomotor activity have been studied extensively. In rodent models, it was observed that this compound increased endocannabinoid levels in various brain regions, including the nucleus accumbens and prefrontal cortex. Interestingly, elevated levels of 2-AG were inversely correlated with motor activity in treated animals, suggesting that higher endocannabinoid levels may be associated with reduced locomotor activity .
Cognitive Impact: While this compound has shown promise in pain modulation, it also has implications for cognitive function. Studies indicate that this compound can impair short-term memory in mice under certain conditions . This highlights the need for careful consideration of cognitive side effects when evaluating its therapeutic potential.
Cardiovascular Effects
Recent research has explored the cardiovascular implications of this compound administration. In spontaneously hypertensive rats (SHR), chronic administration of this compound resulted in a dose-dependent decrease in blood pressure parameters. Specifically, systolic blood pressure (SBP) and mean blood pressure (MBP) were significantly reduced over a two-week treatment period . These findings suggest potential benefits for managing hypertension through modulation of endocannabinoid signaling.
Summary of Key Findings
Parameter | This compound Effect | ED50 Values |
---|---|---|
Mechanical Allodynia | Significant reduction | 2.1 mg/kg |
Acetone Responses | Significant reduction | 1.5 mg/kg |
Side Effects | Higher doses required than therapeutic | N/A |
Cognitive Impact | Impairs short-term memory | N/A |
Blood Pressure | Decreases SBP and MBP in SHR | N/A |
Case Studies
- Neuropathic Pain Management: In a controlled study using CCI models, this compound was administered to evaluate its efficacy against neuropathic pain. Results indicated significant reductions in both mechanical and cold allodynia compared to vehicle controls.
- Cognitive Function Assessment: A separate study assessed the cognitive effects of this compound through maze tests in mice. Results indicated impaired performance correlating with increased doses of this compound.
- Hypertension Study: Chronic administration studies on SHR revealed that this compound effectively reduced hypertension markers without significantly affecting normotensive controls.
Eigenschaften
IUPAC Name |
(4-nitrophenyl) 4-[(3-phenoxyphenyl)methyl]piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5/c28-24(32-22-11-9-20(10-12-22)27(29)30)26-15-13-25(14-16-26)18-19-5-4-8-23(17-19)31-21-6-2-1-3-7-21/h1-12,17H,13-16,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYRAEKLMNDRFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401029877 | |
Record name | 4-Nitrophenyl 4-(3-phenoxybenzyl)-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401029877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1210004-12-8 | |
Record name | JZL-195 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1210004128 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrophenyl 4-(3-phenoxybenzyl)-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401029877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JZL-195 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP6P2HKJ54 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.